Cas no 1384591-76-7 (1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine)
1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine Chemical and Physical Properties
Names and Identifiers
-
- 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
- 1H-Pyrido[2,3-b][1,4]diazepine, 2,3,4,5-tetrahydro-
- 1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine
-
- Inchi: 1S/C8H11N3/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1,3-4,9H,2,5-6H2,(H,10,11)
- InChI Key: HABVSSGSPKPJIP-UHFFFAOYSA-N
- SMILES: N1CCCNC2=CC=CN=C12
1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H325888-5mg |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H325888-10mg |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 10mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H325888-50mg |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 50mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM411768-250mg |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 95%+ | 250mg |
$1011 | 2022-06-13 | |
| Chemenu | CM411768-500mg |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 95%+ | 500mg |
$1032 | 2022-06-13 | |
| Chemenu | CM411768-1g |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 95%+ | 1g |
$1074 | 2022-06-13 | |
| Enamine | EN300-106712-0.05g |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 95% | 0.05g |
$229.0 | 2023-10-28 | |
| Enamine | EN300-106712-0.1g |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 95% | 0.1g |
$342.0 | 2023-10-28 | |
| Enamine | EN300-106712-0.25g |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 95% | 0.25g |
$487.0 | 2023-10-28 | |
| Enamine | EN300-106712-0.5g |
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine |
1384591-76-7 | 95% | 0.5g |
$768.0 | 2023-10-28 |
1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine
Recent Advances in the Study of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine (CAS: 1384591-76-7)
The compound 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine (CAS: 1384591-76-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyridine and diazepine ring system, has been the focus of several studies aimed at exploring its pharmacological activities and synthetic pathways.
Recent research has highlighted the versatility of this compound as a building block for the development of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, particularly targeting protein kinases involved in cancer progression. The study reported that derivatives of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine exhibited potent inhibitory activity against specific oncogenic kinases, with IC50 values in the nanomolar range.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where researchers explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). The study revealed that certain structural modifications of the diazepine ring could enhance binding affinity and selectivity for GPCRs implicated in neurological disorders, such as schizophrenia and Parkinson's disease. These findings open new avenues for the design of targeted therapies for CNS-related conditions.
In addition to its pharmacological potential, synthetic methodologies for 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine have also seen notable improvements. A recent publication in Organic Letters (2023) described a novel one-pot synthesis route utilizing catalytic asymmetric hydrogenation, which significantly improved yield and enantioselectivity compared to traditional methods. This advancement is expected to facilitate large-scale production and further exploration of the compound's applications.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine derivatives. Issues such as metabolic stability and oral bioavailability are currently under investigation, with preliminary results suggesting that strategic functionalization of the core structure could address these limitations. Ongoing research is also exploring the compound's potential in combination therapies and its role in overcoming drug resistance in various disease models.
In conclusion, 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine (CAS: 1384591-76-7) represents a promising scaffold in medicinal chemistry, with diverse applications ranging from oncology to neuroscience. Continued research into its synthetic accessibility, structure-activity relationships, and mechanistic insights will be crucial for translating these findings into clinically viable therapeutics. The compound's unique structural features and demonstrated bioactivity underscore its potential as a valuable tool in drug discovery and development.
1384591-76-7 (1H,2H,3H,4H,5H-pyrido2,3-b1,4diazepine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)